Meranzin

Descripción general

Descripción

Meranzin es un compuesto bioactivo aislado de las hojas de Murraya exotica L. Es conocido por sus posibles propiedades antidepresivas y se ha estudiado por sus efectos en varias vías biológicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Meranzin puede aislarse de las hojas de Murraya exotica L. utilizando una combinación de extracción con fluido supercrítico con dióxido de carbono, extracción con disolvente y cromatografía contracorriente de alta velocidad en dos pasos. Las condiciones optimizadas para la extracción con fluido supercrítico incluyen una presión de 27 MPa, una temperatura de 52 °C y un volumen de 60 mL de arrastre .

Métodos de Producción Industrial: La producción industrial de this compound implica la extracción del compuesto de fuentes vegetales, seguida de la purificación mediante cromatografía contracorriente de alta velocidad. Este método asegura una alta pureza y rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: Meranzin experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se metaboliza por enzimas del citocromo P450, en particular CYP1A2 y CYP2C19 .

Reactivos y Condiciones Comunes: El metabolismo de this compound involucra microsomas de hígado humano y enzimas del citocromo P450 recombinantes humanos. Las actividades enzimáticas de CYP1A2 y CYP2C19 están inhibidas por this compound de una manera dependiente de la concentración .

Principales Productos Formados: Los principales productos formados por el metabolismo de this compound incluyen varios metabolitos que son procesados por las enzimas del citocromo P450 .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Meranzin exhibits several pharmacological activities that make it a candidate for therapeutic applications:

- Antidepressant Effects : Research indicates that this compound hydrate may alleviate symptoms of depression by modulating neurotransmitter systems, particularly through the regulation of alpha-2 adrenergic receptors and the brain-gut axis. In preclinical studies, it has shown significant antidepressant properties in animal models .

- Gastrointestinal Motility : The compound also demonstrates prokinetic effects, enhancing gastrointestinal motility. This can be particularly beneficial in treating gastrointestinal disorders .

- Anti-inflammatory and Neuroprotective Effects : this compound has been associated with anti-inflammatory properties and may protect against neuroinflammation, making it relevant for conditions such as neurodegenerative diseases .

- Antifibrotic and Antiproliferative Activities : Studies suggest that this compound can inhibit fibrotic processes and cellular proliferation, which could have implications in cancer treatment and tissue repair .

Case Study 1: Antidepressant Effects in Animal Models

A study investigated the pharmacokinetics of this compound hydrate in chronic mild stress (CMS) rat models. The results indicated that after oral administration of Chaihu-Shugan-San, the maximum plasma concentration of this compound was significantly higher in stressed rats compared to controls. This suggests enhanced absorption or altered metabolism under stress conditions, emphasizing the compound's potential as an antidepressant .

Case Study 2: Gastrointestinal Disorders

In another study focusing on gastrointestinal motility, this compound was shown to enhance gut motility in animal models. This effect was attributed to its action on specific receptors involved in gut function, providing a basis for its use in treating conditions like irritable bowel syndrome (IBS) .

Analytical Techniques for this compound Research

The isolation and quantification of this compound are critical for research applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed to ensure purity and assess pharmacokinetic properties. These methods facilitate a better understanding of the compound's behavior in biological systems .

Mecanismo De Acción

Comparación Con Compuestos Similares

Compuestos Similares:

- Meranzin Hidratado

- Isoimperatorina

- Naringina

- Hesperetina

- Nobiletina

Unicidad: this compound es único debido a su interacción específica con el receptor alfa 2-adrenérgico y su participación en la vía de señalización AMPA-ERK1/2-BDNF. Esto lo distingue de otros compuestos similares que pueden no tener los mismos objetivos o vías moleculares .

Actividad Biológica

Meranzin, particularly in its hydrate form (this compound hydrate), has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to highlight the pharmacological properties, therapeutic potential, and mechanisms of action associated with this compound.

Overview of this compound

This compound is a coumarin derivative primarily isolated from the plant Limnocitrus littoralis. It has been studied for its potential benefits in treating various health conditions, including gastrointestinal disorders, depressive disorders, and cardiovascular diseases.

1. Gastrointestinal Motility

Research indicates that this compound hydrate significantly influences gastrointestinal motility. A study demonstrated that it increased the amplitude of contractions in the rat ileum and enhanced gastric emptying and intestinal transit. The effective dose was noted at 28 mg/kg in vivo, with a direct impact on the contraction amplitude of intestinal muscles in vitro .

2. Antidepressant Effects

This compound has been identified as a potential antidepressant. In studies involving chronic mild stress (CMS) models in rats, this compound hydrate exhibited significant antidepressant-like effects. The pharmacokinetic parameters showed rapid absorption and prolonged elimination, suggesting a favorable profile for therapeutic use .

3. Anti-Atherosclerosis Activity

Recent literature reviews have highlighted the anti-atherosclerotic properties of this compound hydrate. It was shown to exert protective effects on vascular health, potentially reducing the risk of cardiovascular diseases .

The mechanisms by which this compound exerts its effects are multifaceted:

- Histamine Receptor Interaction : this compound has been shown to stimulate H1 histamine receptors, which may mediate its prokinetic effects on intestinal motility .

- Pharmacokinetics : The pharmacokinetic profile of this compound hydrate indicates rapid absorption (Tmax ~ 1 hour) and a prolonged half-life (T1/2 > 6.5 hours), which supports its sustained action in biological systems .

Table 1: Pharmacokinetic Parameters of this compound Hydrate

| Parameter | Value |

|---|---|

| Cmax (μg/L) | 58.66 ± 6.64 |

| Tmax (min) | 108 ± 26.83 |

| T1/2 (min) | 87.34 ± 31.15 |

| Bioavailability | High |

Table 2: Biological Activities of this compound Hydrate

| Activity | Evidence Source |

|---|---|

| Gastrointestinal Motility | , , |

| Antidepressant Effects | , , |

| Anti-Atherosclerosis |

Case Studies

Case Study 1: Antidepressant Efficacy in CMS Rats

In a controlled experiment, rats subjected to chronic mild stress were treated with this compound hydrate. The results indicated a significant reduction in depressive behaviors compared to the control group, supporting its potential as an antidepressant agent .

Case Study 2: Impact on Intestinal Motility

Another study focused on the effects of this compound on intestinal motility revealed that administration led to enhanced gastric emptying times and increased contraction amplitudes in vitro, confirming its role as a prokinetic agent .

Propiedades

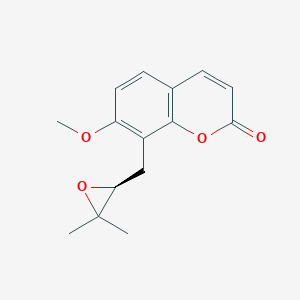

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZONYLDFHGRDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.